molecular formula C9H6N2O B2922675 Quinazoline-8-carbaldehyde CAS No. 1823899-37-1

Quinazoline-8-carbaldehyde

Cat. No.: B2922675
CAS No.: 1823899-37-1
M. Wt: 158.16
InChI Key: FXROZDCKLWDZRK-UHFFFAOYSA-N
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Description

Quinazoline-8-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C9H6N2O. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an aldehyde group at the 8th position of the quinazoline ring, making it a valuable intermediate in the synthesis of various biologically active compounds .

Mechanism of Action

Target of Action

Quinazoline-8-carbaldehyde, like other quinazoline derivatives, is known to interact with multiple targets. The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity, wherein specific as well as multiple targets are involved .

Mode of Action

It is known that quinazoline derivatives can inhibit certain proteins, such as histone methyltransferase (g9a) and g9a-like protein (glp) . These proteins play a crucial role in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, quinazoline derivatives can potentially alter gene expression patterns, leading to various downstream effects.

Biochemical Pathways

Quinazoline derivatives are known to affect several biochemical pathways. For instance, they have been found to inhibit histone methyltransferase, which plays a crucial role in the methylation of histones . This process is a key part of the epigenetic regulation of gene expression. By inhibiting this process, quinazoline derivatives can potentially disrupt normal gene expression patterns and affect various cellular processes.

Pharmacokinetics

It is known that the use of multiple drug combinations, such as those involving quinazoline derivatives, can often lead to drug-drug interactions and altered pharmacokinetics . These alterations can affect the bioavailability of the drugs and may lead to unintended outcomes.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the compound’s ability to interact with multiple targets . For instance, by inhibiting histone methyltransferase, quinazoline derivatives can potentially alter gene expression patterns, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s pharmacokinetics and potentially lead to drug-drug interactions . Additionally, factors such as pH and temperature can potentially affect the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinazoline-8-carbaldehyde can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Comparison with Similar Compounds

Properties

IUPAC Name

quinazoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXROZDCKLWDZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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